Methyl 4-(bromomethyl)-2-fluorophenylacetate
Description
Methyl 4-(bromomethyl)-2-fluorophenylacetate (CAS: Not explicitly provided in evidence) is an organobromine compound featuring a phenyl ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position, esterified with a methyl group via an acetate linker. This structure combines halogenated substituents (Br and F) that influence its reactivity and applications in organic synthesis and pharmaceutical chemistry.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[4-(bromomethyl)-2-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
XJFUNGZENHNDCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound, such as Methyl 4-methyl-2-fluorophenylacetate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-fluorophenylacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-fluorophenylacetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, properties, and applications of Methyl 4-(bromomethyl)-2-fluorophenylacetate with analogous compounds:
Key Observations:
Methyl 2-bromo-2-(4-fluorophenyl)acetate () positions bromine on the acetate chain rather than the phenyl ring, altering reactivity toward elimination vs. substitution .
Molecular Weight and Reactivity: The target compound’s higher molecular weight (~267.09 vs. 229.07 for non-fluorinated analogs) reflects the fluorine atom’s addition. This may influence solubility and crystallization behavior in synthetic workflows .
Biological Activity
Methyl 4-(bromomethyl)-2-fluorophenylacetate is a halogenated aromatic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structural features, including the bromomethyl and fluorine substituents, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 261.09 g/mol. The compound's structure is characterized by:
- Bromomethyl group : Enhances electrophilicity, allowing for various nucleophilic substitution reactions.
- Fluorine atom : Imparts unique electronic properties that can modulate biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of halogenated phenylacetates, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Sphingosine Kinase : Some derivatives show promising sphingosine kinase (SK) inhibitory activity, which is crucial in cancer metabolism and signaling pathways. For example, compounds structurally related to this compound demonstrated significant cytotoxic effects against colorectal cancer cells in vitro .
- Apoptosis Induction : Studies have shown that certain analogs can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects .
Antimicrobial Activity
Halogenated compounds are often evaluated for antimicrobial properties due to their ability to disrupt cellular processes. Preliminary investigations into the antimicrobial effects of this compound indicate:
- Bactericidal Effects : Compounds with similar halogenated structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | SK inhibition, apoptosis induction | |
| Antimicrobial | Disruption of cellular processes | Preliminary studies |
Case Study: Anticancer Efficacy
A study investigating the anticancer efficacy of related compounds found that those with a similar structural motif to this compound exhibited significant cytotoxicity against HT29 colorectal cancer cells. The study utilized various concentrations (20 μM and 40 μM) to assess cell viability and apoptosis markers, revealing that compounds with bromomethyl substitutions had enhanced anticancer effects compared to their non-brominated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
